molecular formula C9H12ClN3O B2881303 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine CAS No. 880579-34-0

2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine

Cat. No.: B2881303
CAS No.: 880579-34-0
M. Wt: 213.67
InChI Key: ZHORVDFEESSQLC-UHFFFAOYSA-N
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Description

2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H12ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds .

Preparation Methods

The synthesis of 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and synthetic utility.

Properties

IUPAC Name

2-chloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(13-9)12-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHORVDFEESSQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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